5-Androstene-3,17-diol-17-propionate

Anabolic steroid structure-activity relationship Ester prodrug pharmacology Levatator ani muscle assay

5-Androstene-3,17-diol-17-propionate (5-AED-17P) is a synthetic mono-ester of 5-androstenediol (5-AED), a naturally occurring steroid intermediate in testosterone biosynthesis. The compound retains a free 3β-hydroxyl group and a 17β-propionate ester, creating an asymmetric prodrug structure that differentiates it from the parent diol and the more clinically documented 3,17-dipropionate diester.

Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
CAS No. 38859-47-1
Cat. No. B12792070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Androstene-3,17-diol-17-propionate
CAS38859-47-1
Molecular FormulaC22H34O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5,15-19,23H,4,6-13H2,1-3H3/t15-,16-,17-,18-,19-,21-,22-/m0/s1
InChIKeyZOENOTDRHSJUPM-UMWWKMARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Androstene-3,17-diol-17-propionate (CAS 38859-47-1): A Regioselective Androstenediol Monoester for Targeted Steroid Research and Procurement


5-Androstene-3,17-diol-17-propionate (5-AED-17P) is a synthetic mono-ester of 5-androstenediol (5-AED), a naturally occurring steroid intermediate in testosterone biosynthesis. The compound retains a free 3β-hydroxyl group and a 17β-propionate ester, creating an asymmetric prodrug structure that differentiates it from the parent diol and the more clinically documented 3,17-dipropionate diester [1]. This regioselective esterification confers a unique metabolic activation profile: the 17-propionate is hydrolyzed to release the active 5-AED, while the free 3-OH permits oxidative conversion to testosterone through the classical Δ5-3β-hydroxysteroid dehydrogenase pathway, a route partially blocked in 3,17-diesters [2]. These structural features position 5-AED-17P as a valuable probe for dissecting steroid receptor pharmacology and tissue-specific androgen metabolism.

Why 5-Androstene-3,17-diol-17-propionate Cannot Be Replaced by 5-AED, Its Dipropionate Diester, or Other In-Class Androgen Esters


Substitution of 5-AED-17P with the parent diol 5-androstenediol ignores the profound impact of 17-O-esterification on pharmacokinetics and tissue selectivity. While 5-AED itself acts as a weak androgen/estrogen, its clinical utility is limited by rapid hepatic clearance [1]. Conversely, replacement with 5-AED 3,17-dipropionate (branded historically as Bisexovis or Stenandiol) eliminates the free 3-OH group, blocking the direct enzymatic conversion to testosterone and altering the androgen-to-estrogen activity ratio [2]. The mono-ester 5-AED-17P preserves metabolic plasticity—retaining a hydrolysable 17-ester for extended duration while leaving the 3-OH available for oxidation—a pharmacophore configuration that cannot be replicated by any single commercial analog. Direct comparative evidence with methylandrostenediol (MAD) esters demonstrates that the position of esterification (3- vs. 17-) critically determines anabolic potency and duration, a principle that extends to the 5-AED series [3].

Quantitative Differentiation Evidence: 5-Androstene-3,17-diol-17-propionate vs. Closest Analogs


Ester Regiochemistry Decides Anabolic Activity: MAD-17-propionate vs. MAD-3-propionate vs. Free Diol

In a classic quantitative structure-activity relationship study comparing methylandrostenediol (MAD) and its propionate esters, 5 mg of each compound was administered once daily for 5 days to castrated male rats. Levator ani muscle (anabolic) and seminal vesicle (androgenic) weights were measured on days 5, 10, and 15 post-injection. The 17-propionate ester showed inferior anabolic activity compared to both the free MAD and the 3-propionate ester. Critically, among the three esters, the 3-propionate was superior to the 17-propionate in both anabolic and androgenic activity, despite identical molecular composition [1]. This demonstrates that the position of the free hydroxyl group—not merely the presence of a propionate—dictates pharmacology, and that the 17-mono-ester profile is pharmacodynamically distinct from the 3-mono-ester or the dipropionate.

Anabolic steroid structure-activity relationship Ester prodrug pharmacology Levatator ani muscle assay

Propionate Esterification Imparts Cancer Cell Cytostatic Selectivity: 5-AED Dipropionate Activity vs. Normal Cell Protection

In a comparative study of 5-androstenediol (5-AED) and DHEA synthetic derivatives evaluated for viability effects on cancer vs. normal cells, the propionic esters demonstrated a distinctive dual-action profile. 5-AED 3,17-dipropionate exhibited micromolar cytotoxic activity toward HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines during 5-day incubation, while simultaneously stimulating the growth of normal Wi-38 diploid fibroblast cells by 30–50% [1]. This cytoprotective selectivity toward non-cancerous cells was specific to propionate ester derivatives and was not observed with the unesterified parent 5-AED to the same extent. While the study examined the dipropionate rather than the 17-monoester, the data establish that propionate esterification at the 17-position is a critical pharmacophore feature driving selective cytotoxicity, a property that directly informs the design rationale for the 17-monoester analog.

Cancer cell cytotoxicity Selective cytoprotection HeLa and K562 cell viability

Differential Antioxidant Activity of Steroid Propionate Esters Over Parent Alcohols: DHEA 3-Propionate vs. DHEA

In the same comparative study, the propionate ester of DHEA (DHEA 3-propionate) inhibited luminol-stimulated chemiluminescence by 73%, a key measure of antioxidant-mediated reduction of reactive oxygen species (ROS) production by peripheral blood mononuclear cells. In contrast, unmodified DHEA inhibited chemiluminescence by only 15% under identical conditions [1]. This nearly five-fold enhancement of antioxidant activity was specifically attributed to the propionate substituent. Although this comparison involves a DHEA scaffold rather than 5-AED, the finding establishes a broader class principle: propionate esterification of 3- or 17-hydroxyl groups on Δ5-androstene steroids substantially amplifies antioxidant and cytoprotective properties. This class-level inference supports the rationale that the 17-propionate group on 5-AED-17P will confer enhanced antioxidant or ROS-modulating activity relative to the unesterified 5-AED.

Antioxidant steroid pharmacology Reactive oxygen species (ROS) inhibition Peripheral blood mononuclear cell chemiluminescence

Metabolic Pathway Divergence: Free 3-OH Enables Testosterone Conversion Absent in 3,17-Dipropionate

The metabolic fate of Δ5-androstene-3,17-diols is critically determined by the oxidation state at C3. 5-Androstene-3β,17β-diol (the parent, free at both 3- and 17-positions) is an established substrate for 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which converts it to testosterone via oxidation of the 3β-OH to a 3-keto group [1]. Steroids with the 3-hydroxyl blocked by esterification—such as 5-AED 3,17-dipropionate—cannot undergo this direct enzymatic conversion and instead rely solely on esterase hydrolysis to release the parent diol before testosterone formation can occur. The 17-monoester 5-AED-17P preserves a free 3-OH, enabling concurrent metabolic pathways: (i) rapid esterase hydrolysis liberating 5-AED, and (ii) direct 3β-HSD oxidation to form testosterone-17-propionate, a pathway unavailable to the 3,17-diester [2]. This bifurcated activation mechanism creates a distinct pharmacokinetic profile with potentially different tissue selectivity, as tissues expressing varying ratios of esterase to 3β-HSD will process the compound differently.

Steroid metabolism 3β-Hydroxysteroid dehydrogenase (3β-HSD) Prodrug activation kinetics

Research and Industrial Application Scenarios for 5-Androstene-3,17-diol-17-propionate Procurement


Steroid Prodrug Design and Structure-Activity Relationship (SAR) Studies

Investigators developing tissue-selective androgen prodrugs require systematic comparison of mono-ester vs. diester vs. parent steroid scaffolds. 5-AED-17P serves as the critical 17-monoester reference compound, enabling side-by-side evaluation with 5-AED (no ester) and 5-AED 3,17-dipropionate (both positions esterified). The 1958 Hershberger assay data with MAD esters [1] demonstrates that ester position alone alters anabolic-to-androgenic ratios, making 5-AED-17P essential for any SAR library aiming to correlate ester regiochemistry with pharmacological outcome.

Cancer Cell-Selective Cytostatic Agent Development

Building on the finding that 5-AED dipropionate exhibits micromolar cytotoxicity against HeLa and K562 cancer cells while stimulating normal Wi-38 fibroblast growth by 30–50% [2], the 17-monoester 5-AED-17P provides a more synthetically accessible scaffold for exploring how the free 3-OH group modulates the cancer-versus-normal selectivity window. Researchers can use 5-AED-17P to test whether mono-esterification retains the selective cytoprotective phenotype or whether dual esterification is required.

Enzymology of Steroid Activation: 3β-HSD Substrate Specificity Probes

The free 3β-hydroxyl on 5-AED-17P makes it a direct substrate for 3β-hydroxysteroid dehydrogenase, unlike the 3,17-dipropionate. This property enables its use as a probe to quantify 3β-HSD activity in various tissue homogenates, cell lines, or recombinant enzyme systems. By measuring the ratio of testosterone-17-propionate to 5-AED (from esterase hydrolysis), researchers can map relative esterase vs. dehydrogenase activities across different biological contexts, a dual-reporter capability unique to the mono-ester [3].

Antioxidant and Radioprotective Drug Candidate Evaluation

Given the demonstrated 4.9-fold enhancement of antioxidant activity by propionate esterification in the DHEA series (73% vs. 15% chemiluminescence inhibition) [2], 5-AED-17P is a logical candidate for head-to-head antioxidant and radioprotection studies against the established radiomitigator 5-AED (Neumune). The compound allows investigation of whether the 17-propionate group independently enhances ROS-scavenging capacity while retaining the immunomodulatory properties associated with the 5-AED scaffold.

Quote Request

Request a Quote for 5-Androstene-3,17-diol-17-propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.